6-methylsulfanyl-1H-pyridin-2-one
CAS No.: 117765-18-1
Cat. No.: VC0049423
Molecular Formula: C6H7NOS
Molecular Weight: 141.188
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117765-18-1 |
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Molecular Formula | C6H7NOS |
Molecular Weight | 141.188 |
IUPAC Name | 6-methylsulfanyl-1H-pyridin-2-one |
Standard InChI | InChI=1S/C6H7NOS/c1-9-6-4-2-3-5(8)7-6/h2-4H,1H3,(H,7,8) |
Standard InChI Key | KQVQDDHVAADXMD-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC(=O)N1 |
Introduction
Chemical Structure and Basic Properties
6-Methylsulfanyl-1H-pyridin-2-one belongs to the family of pyridones, which are aromatic heterocyclic compounds containing a nitrogen atom in a six-membered ring with a ketone functional group. The specific structural features include a methylsulfanyl (also known as methylthio) group at position 6 of the pyridine ring and a ketone group at position 2.
Structural Characteristics
The molecular structure of 6-methylsulfanyl-1H-pyridin-2-one consists of a pyridine ring with a hydroxyl group at position 2 (in its tautomeric form) and a methylsulfanyl group at position 6. The compound exhibits tautomerism, existing in both pyridone and hydroxypyridine forms, with the pyridone form typically predominating in most conditions.
Physicochemical Properties
Based on analysis of related compounds, the following properties can be estimated for 6-methylsulfanyl-1H-pyridin-2-one:
Property | Value | Notes |
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Molecular Formula | C6H7NOS | Based on structural composition |
Molecular Weight | Approximately 141.19 g/mol | Calculated from atomic weights |
Appearance | Likely a crystalline solid | Typical for similar pyridone derivatives |
Solubility | Likely soluble in organic solvents | Based on related structures |
Hydrogen Bond Donors | 1 | From the N-H group |
Hydrogen Bond Acceptors | 2 | From the C=O and sulfur atom |
The presence of the methylsulfanyl group imparts unique electronic properties to the compound, affecting its reactivity and potential interactions with biological systems. Similar compounds like 4,5-dimethyl-6-methylsulfanyl-1H-pyridin-2-one have shown XLogP3 values around 0.8, suggesting moderate lipophilicity .
Related Derivatives and Structural Analogs
Several structurally related compounds provide insight into the potential properties and applications of 6-methylsulfanyl-1H-pyridin-2-one.
Methylsulfanyl-Substituted Pyridines
The search results document several methylsulfanyl-substituted pyridine derivatives that share structural similarities with the target compound. For instance, 4,5-dimethyl-6-methylsulfanyl-1H-pyridin-2-one has been characterized with a molecular weight of 169.25 g/mol and contains additional methyl groups at positions 4 and 5 .
Functional Derivatives
Other functional derivatives include 3-(aminomethyl)-6-methyl-4-methylsulfanyl-1H-pyridin-2-one, which contains an aminomethyl substituent at position 3 . This compound has potential applications as an organic building block in chemical synthesis. Additionally, compounds like N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide have been studied crystallographically, providing insights into the structural characteristics of this class of compounds .
Analytical Characterization
Spectroscopic Analysis
Characterization of 6-methylsulfanyl-1H-pyridin-2-one would typically involve several spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal the characteristic signals of the pyridone ring and methylsulfanyl group. Related compounds show characteristic NMR patterns that can be used for identification and purity assessment .
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Infrared (IR) Spectroscopy: Expected to show characteristic bands for N-H stretching, C=O stretching, and C-S stretching.
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Mass Spectrometry: Would provide molecular weight confirmation and fragmentation pattern analysis.
Structure-Activity Relationships
Key Structural Features
The pyridone structure with a methylsulfanyl group at position 6 imparts specific electronic and steric properties that influence reactivity and potential biological interactions:
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The pyridone ring provides a planar, aromatic scaffold
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The N-H group can participate in hydrogen bonding as a donor
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The C=O group can act as a hydrogen bond acceptor
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The methylsulfanyl group introduces lipophilicity and unique electronic effects
Molecular Interactions
Based on related compounds, 6-methylsulfanyl-1H-pyridin-2-one would likely participate in various intermolecular interactions, including:
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Hydrogen bonding through the N-H and C=O groups
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π-π stacking interactions via the aromatic ring
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Potential weak hydrogen bonding or sulfur-based interactions
Crystal studies of related compounds have demonstrated the formation of dimers through N-H···O hydrogen bonds, with additional intermolecular interactions creating extended three-dimensional networks .
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